molecular formula C8H3Br2ClN2O B2889734 5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole CAS No. 1935414-70-2

5-Chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole

Cat. No. B2889734
CAS RN: 1935414-70-2
M. Wt: 338.38
InChI Key: RXLSBLVAKJGHEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring. The chlorine atom and the 3,5-dibromophenyl group would be attached to this ring. The presence of these halogens could significantly influence the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including substitution reactions at the halogen sites. The oxadiazole ring might also participate in reactions depending on the conditions .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and potential biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

5-chloro-3-(3,5-dibromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2ClN2O/c9-5-1-4(2-6(10)3-5)7-12-8(11)14-13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLSBLVAKJGHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C2=NOC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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